molecular formula C11H11ClO2 B1530303 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1621-37-0

1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B1530303
CAS No.: 1621-37-0
M. Wt: 210.65 g/mol
InChI Key: AEOJZEUDQMBIJS-UHFFFAOYSA-N
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Description

“1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid” is a laboratory chemical . It has a molecular weight of 210.66 and its IUPAC name is 1-(4-chlorobenzyl)cyclopropanecarboxylic acid . It is a powder in physical form .


Molecular Structure Analysis

The molecular formula of this compound is C11H11ClO2 . The InChI code is 1S/C11H11ClO2/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) .


Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 210.66 . The InChI code is 1S/C11H11ClO2/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) .

Scientific Research Applications

Plant Growth Regulation

Research on 1-methylcyclopropene (1-MCP), a compound structurally similar to "1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid," highlights its significance as a plant growth regulator. 1-MCP has been extensively studied for its ability to inhibit ethylene action, leading to enhanced preservation of fruits, vegetables, and floriculture crops post-harvest. Its application ranges from delaying ripening and senescence to maintaining the quality of fresh produce during storage and transportation (Blankenship & Dole, 2003).

Synthetic Organic Chemistry

Cyclopropane derivatives, including those structurally related to "this compound," find extensive use in synthetic organic chemistry. The oxidation of cyclopropane-containing compounds into cyclopropylketones is a significant area of research. These transformations are pivotal in creating synthetically valuable intermediates while adhering to the principles of atom economy. The versatility of cyclopropane derivatives is demonstrated through various oxidation methods, employing oxidants like ozone, dioxiranes, and catalytic systems based on transition metals (Sedenkova et al., 2018).

Environmental Toxicology

The environmental presence and impact of chlorophenols, compounds related to the chlorine-substituted cyclopropane carboxylic acid , have been reviewed. Chlorophenols are recognized for their moderate toxicity to aquatic life and potential for persistence in the environment under certain conditions. The understanding of their behavior in natural systems and their effects on aquatic organisms provides valuable insights into managing and mitigating environmental contamination (Krijgsheld & Gen, 1986).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOJZEUDQMBIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621-37-0
Record name 1-[(4-chlorophenyl)methyl]cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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